Comparative Functionalization Versatility: Orthogonal Reactivity of 5-Iodo versus 4-Chloro Substituents
The 5-iodo substituent in CAS 192869-37-7 enables chemoselective palladium-catalyzed cross-coupling reactions that are not feasible with the non-iodinated analog CAS 27631-29-4. Palladium-catalyzed tandem processes have been demonstrated to tolerate iodo groups while leaving chloro substituents intact, enabling orthogonal functionalization sequences [1]. By contrast, the non-iodinated scaffold lacks any halogen with comparable oxidative addition reactivity at the 5-position, confining derivatization exclusively to SNAr displacements at the 2- and 4-chloro positions. This functional group complementarity allows sequential introduction of distinct substituents at the 5-position prior to or independently of modifications at positions 2 and 4 [2].
| Evidence Dimension | Functionalizable positions via divergent reactivity |
|---|---|
| Target Compound Data | 3 reactive sites: 2-Cl (SNAr), 4-Cl (SNAr), 5-I (cross-coupling) |
| Comparator Or Baseline | CAS 27631-29-4: 2 reactive sites (2-Cl, 4-Cl only; both SNAr) |
| Quantified Difference | +1 additional orthogonal functionalization position (5-position) |
| Conditions | Synthetic methodology analysis; Pd-catalyzed cross-coupling conditions |
Why This Matters
This expanded synthetic dimensionality directly translates to broader chemical space exploration in SAR campaigns, enabling discovery of novel pharmacophores inaccessible from the non-iodinated scaffold.
- [1] Hu, K., et al. (2018). Palladium-Catalyzed Three-Component Tandem Process: One-Pot Assembly of Quinazolines. Organic Letters, 20(10), 2975–2978. View Source
- [2] Matsuno, K., et al. (n.d.). Zinc-mediated intramolecular acyl and imino transfer reactions of aryl iodides. ChemSrc. Retrieved from m.chemsrc.com. View Source
